Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy-
Description
Benzenesulfonyl fluoride derivatives are critical in biochemical and pharmaceutical research due to their role as irreversible protease inhibitors. The compound Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy-, features a unique substitution pattern with amino (-NH₂), chloro (-Cl), and hydroxy (-OH) groups at positions 3, 5, and 4, respectively, on the benzene ring. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
CAS No. |
22243-87-4 |
|---|---|
Molecular Formula |
C6H5ClFNO3S |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
3-amino-5-chloro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO3S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2,10H,9H2 |
InChI Key |
PKWLEMBXKKJVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-5-chloro-4-hydroxybenzenesulfonyl fluoride
Chlorine/Fluorine Exchange Fluorination of Chlorobenzenesulfonyl Fluoride
One of the primary industrial methods to prepare fluorobenzenesulfonyl fluorides involves the chlorine/fluorine exchange reaction, where chlorobenzenesulfonyl fluoride derivatives are fluorinated using alkali metal fluorides such as potassium fluoride (KF), sodium fluoride (NaF), cesium fluoride (CsF), or rubidium fluoride (RbF).
Reaction Overview:
- Starting Material: 3-amino-5-chloro-4-hydroxychlorobenzenesulfonyl fluoride or the corresponding chlorobenzenesulfonyl chloride.
- Fluoride Source: Alkali metal fluoride, preferably potassium fluoride for industrial viability.
- Solvent: High-boiling polar aprotic solvents such as sulfolane or ethylene glycol monoalkyl ethers.
- Temperature: 130–220 °C, optimized based on solvent stability and reaction kinetics.
- Pressure: Atmospheric or varied pressures depending on equipment and scale.
- Additives: Tertiary amine sequestering agents to improve fluoride availability and reaction efficiency.
Mechanism:
The reaction proceeds via nucleophilic aromatic substitution where the fluoride ion replaces chlorine atoms on the aromatic sulfonyl fluoride substrate. The presence of tertiary amines helps sequester metal cations, increasing the nucleophilicity of fluoride ions.
Example Procedure:
| Parameter | Details |
|---|---|
| Reactor | Three-necked flask with mechanical stirring, reflux condenser, and CaCl2 trap |
| Solvent | Anhydrous sulfolane (60 g for 0.1 mole substrate) |
| Substrate | 3-amino-5-chloro-4-hydroxychlorobenzenesulfonyl fluoride (0.1 mole) |
| Fluoride Source | Anhydrous potassium fluoride (0.2 mole) |
| Additive | Tris(3,6,9-trioxadecyl)amine (0.01 mole) |
| Temperature | Heated to 200 °C for 5 hours |
| Workup | Cooling, filtration of salts, distillation under reduced pressure |
| Yield | Up to 88% yield with 45% conversion in example cases |
This method allows selective fluorination while preserving sensitive substituents such as amino and hydroxy groups, provided reaction conditions are carefully controlled.
Electrochemical Oxidative Fluorination Using Thiols or Disulfides
A novel and environmentally benign method involves electrochemical oxidative fluorination of aromatic thiols or disulfides to yield sulfonyl fluorides, using potassium fluoride as the fluoride source.
Key Features:
- Starting Materials: Thiols or disulfides corresponding to the aromatic ring with amino, chloro, and hydroxy substituents.
- Fluoride Source: Potassium fluoride (KF), chosen for low cost and safety.
- Electrochemical Setup: Anodic oxidation in an electrochemical cell, sometimes employing microflow reactors for enhanced mass transfer.
- Reaction Conditions: Mild temperatures and ambient pressure, avoiding harsh chemical oxidants.
- Mechanism: Anodic oxidation converts thiols to disulfides, then to sulfenyl fluoride intermediates, followed by further oxidation to sulfonyl fluorides.
- Advantages: Avoids stoichiometric oxidants, uses commodity chemicals, and offers scalability.
Reaction Insights:
- The reaction proceeds through radical intermediates, as evidenced by inhibition with radical scavengers.
- The process tolerates amino and hydroxy substituents without degradation.
- Flow electrochemical reactors reduce reaction times dramatically (from hours to minutes) due to improved electrode surface area and mass transport.
Representative Data:
| Parameter | Details |
|---|---|
| Starting Material | Aromatic thiol/disulfide with amino, chloro, hydroxy groups |
| Fluoride Source | Potassium fluoride (KF) |
| Electrochemical Cell | Batch or microflow reactor with small interelectrode gap (250 μm) |
| Reaction Time | 45 min in batch; 5 min in flow reactor |
| Temperature | Ambient to mild heating |
| Yield | Good yields reported, variable by substrate |
| Byproducts | Sulfonic acids from overoxidation or hydrolysis |
This electrochemical approach represents a green alternative to traditional fluorination, suitable for complex functionalized sulfonyl fluorides.
Other Synthetic Considerations
- Starting Material Preparation: The chlorobenzenesulfonyl fluoride precursors are often prepared by chlorosulfonation of the corresponding aromatic amines, followed by fluorination or direct substitution.
- Sequestering Agents: Tertiary amines such as tris(3,6,9-trioxadecyl)amine improve fluoride ion availability and reaction selectivity.
- Solvent Selection: Sulfolane is preferred for its high boiling point and polarity, enabling high-temperature reactions without decomposition.
- Temperature and Time Optimization: Reaction temperature and duration are critical to maximize yield and minimize decomposition or side reactions.
Comparative Summary of Preparation Methods
| Method | Starting Material | Fluoride Source | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorine/Fluorine Exchange | Chlorobenzenesulfonyl fluoride/chloride | KF, NaF, CsF, RbF | 130–220 °C, sulfolane solvent | Industrially scalable, high yield | High temperature, requires sequestering agents |
| Electrochemical Oxidative Fluorination | Aromatic thiols or disulfides | KF | Ambient/mild temp, electrochemical cell | Environmentally friendly, mild conditions, rapid | Requires electrochemical setup, substrate scope |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and hydroxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the compound.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
Based on the search results, there is no information about the applications of "Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy-". However, there are results for the compound "Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-" and benzenesulfonamides, which may be relevant.
Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-
This compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . It is suitable for pharmacokinetic studies and isolation of impurities in preparative separation, and the method is scalable .
Benzenesulfonamides
A study describes the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .
- Anti-proliferative activity These derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to normal breast cell line MCF-10A . Compounds 4b–c , 4e , 4g–h showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .
- Enzyme inhibition Three sulfonamides derivatives 4e , 4g and 4h showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM, revealing their remarkable selectivity for CA IX over CA II .
- Apoptosis induction Compound 4e was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent by 22 fold as compared with control .
- Antibacterial and anti-biofilm activities The new benzenesulfonamides were evaluated against their antibacterial and anti-biofilm activities . Analogues 4e , 4g and 4h exhibited significant inhibition at 50 μg mL −1 concentration with 80.69%, 69.74% and 68.30% against S. aureus . Compounds 4g and 4h showed potential anti-biofilm inhibition 79.46% and 77.52% against K. pneumonia .
Mechanism of Action
The mechanism of action of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with the hydroxyl group of serine residues in enzymes, forming a stable sulfonyl-enzyme complex. This inhibits the enzyme’s activity, making the compound a potent inhibitor of serine proteases and other enzymes with active site serine residues.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related benzenesulfonyl derivatives:
Key Observations :
- Amino vs. Aminoethyl Groups: The amino group in the target compound (position 3) differs from AEBSF’s aminoethyl group (position 4). The latter enhances solubility and reduces toxicity compared to PMSF .
- Sulfonamide vs. Sulfonyl Fluoride : Sulfonamides (e.g., ) act via different inhibitory mechanisms (e.g., hydrogen bonding with active sites), while sulfonyl fluorides covalently modify serine residues .
Solubility and Toxicity Profile
- AEBSF Hydrochloride: High solubility in aqueous buffers due to ionic hydrochloride and aminoethyl groups; low toxicity .
- PMSF: Limited solubility in water; requires organic solvents (e.g., DMSO), increasing cellular toxicity .
- Target Compound : Predicted moderate solubility (polar -NH₂/-OH vs. hydrophobic -Cl). Toxicity likely lower than PMSF but higher than AEBSF due to chloro substitution.
Biological Activity
Benzenesulfonyl fluoride, specifically the compound 3-amino-5-chloro-4-hydroxy, is a notable derivative within the benzenesulfonamide class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. The following sections will explore its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The compound can be depicted structurally as follows:
This structure includes a sulfonyl fluoride group, which is crucial for its biological activity. The presence of the amino, chloro, and hydroxy groups enhances its reactivity and selectivity towards various biological targets.
1. Antimicrobial Activity
Research has demonstrated that benzenesulfonyl fluoride derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Various studies have reported MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to benzenesulfonyl fluoride showed MIC values ranging from 0.39 to 6.72 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action: The mechanism often involves the inhibition of bacterial growth by targeting specific enzymes crucial for bacterial metabolism, such as carbonic anhydrases (CAs). Inhibition of CA IX was noted with IC50 values between 10.93 and 25.06 nM, showcasing selectivity over other isoforms .
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonyl fluoride derivatives has also been explored extensively:
- In Vivo Studies: In rat models, compounds derived from benzenesulfonyl fluoride demonstrated significant reductions in carrageenan-induced paw edema, with inhibition rates exceeding 90% at various time points .
- Cellular Mechanisms: The induction of apoptosis in cancer cell lines (e.g., MDA-MB-231) was observed, with a notable increase in annexin V-FITC positive cells indicating late apoptosis . This suggests that the compound may also play a role in cancer therapy by inducing programmed cell death.
Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus
A study evaluated the efficacy of benzenesulfonyl fluoride derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had MIC values significantly lower than those of traditional antibiotics like linezolid, suggesting a promising alternative for treating resistant infections .
Case Study 2: Anti-inflammatory Properties in Animal Models
In another study focusing on anti-inflammatory effects, compounds derived from benzenesulfonyl fluoride were administered to rats subjected to inflammation-inducing agents. The results showed a dose-dependent reduction in inflammation markers, reinforcing the potential therapeutic use of these compounds in inflammatory diseases .
Table 1: Antimicrobial Activity of Benzenesulfonyl Fluoride Derivatives
| Compound | Pathogen | MIC (mg/mL) | Notes |
|---|---|---|---|
| 3-Amino-5-chloro-4-hydroxy | E. coli | 6.72 | Most potent among tested derivatives |
| S. aureus | 6.63 | Effective against both MSSA and MRSA | |
| Enterococcus faecalis | 6.25 | Significant activity noted |
Table 2: Anti-inflammatory Effects in Rat Models
| Compound | Time Point (h) | Inhibition (%) | Notes |
|---|---|---|---|
| 3-Amino-5-chloro-4-hydroxy | 1 | 94.69 | Significant reduction in edema |
| 2 | 89.66 | Consistent efficacy across time points | |
| 3 | 87.83 | Supports potential for chronic inflammation treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
